molecular formula C20H22N4OS2 B4273216 2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4273216
M. Wt: 398.5 g/mol
InChI Key: OTEMDUTVICJBTO-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzylthio group, a dimethylphenyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a thiol compound.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the triazole derivative with thioacetamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetamide moiety.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s triazole ring and benzylthio group make it a potential candidate for drug development, particularly as an antifungal or antibacterial agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms due to its unique structure.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The benzylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(3,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2/c1-14-8-15(2)10-17(9-14)24-19(22-23-20(24)27-12-18(21)25)13-26-11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEMDUTVICJBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)N)CSCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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2-({5-[(benzylsulfanyl)methyl]-4-(3,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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